5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Description
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2 and 2. The oxazole ring is functionalized with a phenyl group at position 2 and a carbonitrile group at position 3. Position 5 of the oxazole is linked to a piperazine moiety bearing a 3-methylbenzoyl substituent.
Properties
IUPAC Name |
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16-6-5-9-18(14-16)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(28-22)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCQBZPZBQGNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of piperazine derivatives . Photocatalytic synthesis methods have also been explored to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with the target molecule, differing primarily in substituents on the benzoyl/piperazine groups or the oxazole core.
Table 1: Key Structural Analogs and Modifications
Electronic and Steric Effects
- The position of fluorine (ortho, meta, para) further modulates steric bulk and dipole moments.
- Chlorinated Derivatives (e.g., ) : Chlorine’s larger atomic radius and lipophilicity may improve membrane permeability. In 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile , the furyl group introduces a planar heterocycle, enabling π-π interactions distinct from phenyl-substituted analogs.
- Aliphatic vs.
Biological Activity
The compound 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for drug development.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, which is known for its versatility in pharmacological applications. The presence of the oxazole moiety further enhances its potential as a bioactive agent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for Alzheimer's disease management .
- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This was demonstrated through DPPH radical scavenging assays where it showed significant radical scavenging activity .
Biological Activity and Case Studies
Recent studies have elucidated the biological activities associated with this compound:
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy. Preliminary results indicate that it may exhibit significant activity against both bacterial and fungal strains, making it a candidate for further development in infectious disease treatment.
- Neuroprotective Effects :
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for synthesizing 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile?
- Answer: Synthesis typically involves multi-step organic reactions, including cyclization to form the oxazole core and subsequent acylation of the piperazine moiety. For example, oxazole formation may utilize a condensation reaction between nitriles and carbonyl precursors under acidic conditions . Piperazine acylation is often achieved using 3-methylbenzoyl chloride in the presence of a base like triethylamine. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity .
Q. How can the structure of this compound be confirmed after synthesis?
- Answer: Structural confirmation relies on spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, particularly the oxazole ring (δ 7.5–8.5 ppm for aromatic protons) and piperazine signals (δ 2.5–3.5 ppm) .
- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- Mass spectrometry for molecular weight validation (e.g., ESI-MS to confirm [M+H]⁺) .
Q. What physicochemical properties are critical for in vitro biological studies?
- Answer: Key properties include:
- Solubility: Tested in DMSO or aqueous buffers (e.g., PBS) using HPLC or nephelometry. Structural analogs show limited aqueous solubility, necessitating DMSO stock solutions .
- Stability: Assessed via accelerated degradation studies (e.g., pH 3–9, 40°C) monitored by LC-MS. Oxazole derivatives are generally stable under neutral conditions but may hydrolyze under strong acids/bases .
Q. What preliminary assays are recommended to evaluate biological activity?
- Answer: Begin with enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT in cancer cell lines). Structural analogs with piperazine-oxazole motifs show activity against CDK4 and ARK5 kinases . Use orthogonal assays (e.g., SPR for binding kinetics) to validate hits .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Answer: Discrepancies may arise from assay specificity (e.g., off-target effects) or compound stability. Strategies include:
- Dose-response curves to confirm potency (IC₅₀/EC₅₀ comparisons).
- Metabolic stability testing in liver microsomes to rule out rapid degradation .
- Target engagement assays (e.g., CETSA or cellular thermal shift assays) to verify direct interactions .
Q. What advanced techniques are suitable for studying its interaction with biological targets?
- Answer:
- X-ray crystallography or cryo-EM to resolve binding modes (e.g., piperazine interactions with kinase ATP pockets) .
- Molecular dynamics simulations to analyze conformational stability of the 3-methylbenzoyl group in hydrophobic pockets .
- Kinase profiling panels (e.g., Eurofins KinaseScan) to identify polypharmacological effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Answer: Systematically modify:
- Oxazole substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Piperazine acyl groups: Replace 3-methylbenzoyl with heteroaromatic carbonyls (e.g., thiophene) to improve solubility .
- Cyanophenyl position: Explore regioisomers to alter steric hindrance at the target site .
Q. What strategies mitigate poor in vitro-to-in vivo translation?
- Answer: Address pharmacokinetic challenges via:
- Prodrug design: Mask the nitrile group as a phosphate ester to enhance bioavailability .
- Nanoparticle encapsulation to improve solubility and reduce clearance .
- PK/PD modeling using rodent studies to correlate plasma exposure with efficacy .
Q. How can computational methods predict polymorphic forms or crystallinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
